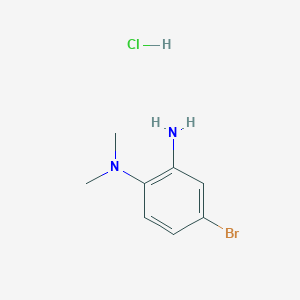![molecular formula C12H20ClNO B3080910 [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride CAS No. 1093405-61-8](/img/structure/B3080910.png)
[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
Descripción general
Descripción
“[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1093405-61-8 . It has a molecular weight of 229.75 .
Physical And Chemical Properties Analysis
“[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride” is a solid substance . The molecular weight is 229.75 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :
- This compound is related to the synthesis of various chemical structures. For instance, it is similar to 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine (Tan Bin, 2011).
- Another related compound, [1‐(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis‐(2,2,2‐trifluoroethyl) Ester, is an intermediate in the synthesis of Z-Unsaturated N-Methoxy-N-Methylamides (Smith et al., 2005).
Neuroscientific Research :
- Compounds with structural similarities have been studied for their impact on neural cells. For example, the serotonin 2A-receptor antagonists, which include structurally related compounds, have been shown to reduce neurotoxicity in cortical neurons under both normothermic and hyperthermic conditions (Capela et al., 2006).
Pharmaceutical Research :
- Related compounds have been investigated for their potential as pharmaceutical intermediates. The synthesis and characterization of compounds like Nitracaine, Methoxypiperamide, and Mephtetramine are part of ongoing research to understand new psychoactive substances (Power et al., 2014).
Material Science and Catalysis :
- Similar chemical structures have been used in material science. For instance, surface methoxy species on acidic zeolites show high reactivity in heterogeneously catalyzed reactions (Jiang et al., 2006).
Environmental Science :
- Compounds structurally related to “[1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride” are being studied in environmental science. For example, the reductive dechlorination of Methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions is a significant area of research (Yim et al., 2008).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3;/h5,7-9,12-13H,4,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMNZWFDHFYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




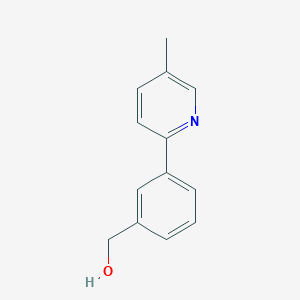
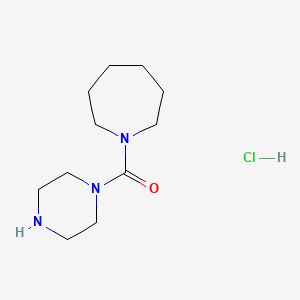
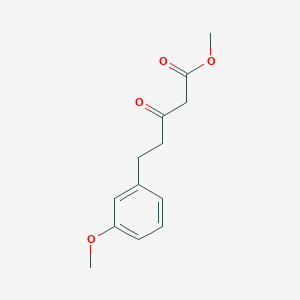

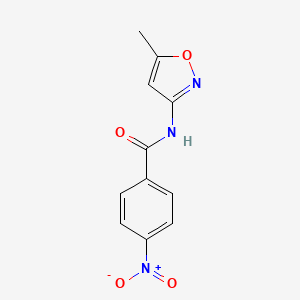

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
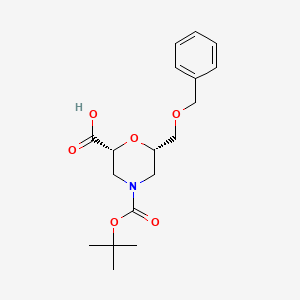
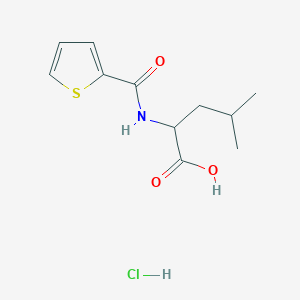
![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)

